molecular formula C15H14F3NO2 B13420044 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- CAS No. 68975-49-5

2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-

Cat. No.: B13420044
CAS No.: 68975-49-5
M. Wt: 297.27 g/mol
InChI Key: FNGKJWDTEBDTNX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- (CAS: 53518-19-7, also known as Coumarin 522) is a tricyclic heterocycle featuring a pyran ring fused to a quinolinone core. Its molecular formula is C₁₄H₁₂F₃NO₂, with a molecular weight of 283.25 g/mol . Key structural features include:

  • A 9-ethyl group on the tetrahydroquinoline moiety.
  • A 4-(trifluoromethyl) substituent on the pyran ring.
  • A partially saturated bicyclic system (6,7,8,9-tetrahydro), which enhances conformational stability .

Synthesis and Applications This compound is synthesized via multicomponent reactions involving hydroquinoline scaffolds and trifluoromethyl-containing precursors. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery . Regulatory records indicate it is listed on Canada’s Non-domestic Substances List (NDSL) .

Properties

CAS No.

68975-49-5

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

9-ethyl-4-(trifluoromethyl)-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C15H14F3NO2/c1-2-19-5-3-4-9-6-10-11(15(16,17)18)7-14(20)21-13(10)8-12(9)19/h6-8H,2-5H2,1H3

InChI Key

FNGKJWDTEBDTNX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC(=O)C=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin 355 can be synthesized through several well-known organic reactions. Some of the common methods include:

    Pechmann Condensation: This involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

    Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.

    Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of coumarin derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Hydrolysis of the Lactone Moiety

The 2-one lactone group is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Could yield the corresponding carboxylic acid derivative.

  • Basic hydrolysis : Likely forms a carboxylate salt, which may undergo further functionalization.

Reaction conditions and outcomes depend on steric and electronic factors influenced by the fused bicyclic system .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinoline ring may undergo EAS at activated positions (e.g., para to electron-withdrawing groups). The trifluoromethyl group (-CF₃) is a strong meta-directing group, potentially influencing regioselectivity in reactions such as:

  • Nitration : Introduction of nitro groups at specific positions.

  • Halogenation : Selective bromination or chlorination.

Functionalization of the Ethyl Group

The 9-ethyl substituent could participate in oxidation or substitution reactions:

  • Oxidation : Conversion to a ketone or carboxylic acid via strong oxidizing agents.

  • Alkylation/Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .

Trifluoromethyl Group Reactivity

The -CF₃ group is typically inert but can engage in:

  • Nucleophilic Aromatic Substitution (NAS) : Under harsh conditions, replacing -CF₃ with other groups (rare due to high stability).

  • Radical Reactions : Participation in photochemical or radical-mediated processes.

Ring-Opening and Rearrangements

The pyran ring might undergo ring-opening under specific conditions (e.g., acid catalysis) to form linear intermediates, enabling access to novel scaffolds.

Key Challenges in Reaction Design

  • Steric hindrance from the fused bicyclic system.

  • Electronic effects of -CF₃ altering reaction pathways.

  • Solubility limitations due to the compound’s hydrophobic nature .

Comparative Reactivity of Structural Analogues

CompoundKey FeatureReactivity Notes
6,7,8,9-Tetrahydro-4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-oneLacks ethyl groupSimilar lactone hydrolysis, reduced steric effects
4-TrifluoromethylcoumarinSimpler coumarin coreHigher susceptibility to EAS

Scientific Research Applications

Coumarin 355 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in the study of enzyme activities and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.

    Industry: Used in the production of perfumes and as a flavoring agent.

Mechanism of Action

The mechanism of action of coumarin 355 involves its interaction with various molecular targets. In biological systems, coumarins can inhibit the synthesis of vitamin K, which is essential for blood clotting. This property is utilized in anticoagulant drugs like warfarin. Coumarins also exhibit fluorescence, which is used in imaging and analytical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Target Compound : 9-Ethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one C₁₄H₁₂F₃NO₂ 9-Ethyl, 4-CF₃ Androgen receptor agonism
Coumarin 339 (4-Methyl analog) C₁₃H₁₃NO₂ 4-Methyl Fluorescent probe, limited bioactivity
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile C₁₉H₁₇ClN₂O 9-Chloro, 4-cyano Unknown (synthetic intermediate)
Ethyl 5-amino-4-(m-methoxyphenyl)-2-methylpyrano[2,3-b]quinoline-3-carboxylate C₂₃H₂₂N₂O₄ 5-Amino, 4-m-methoxyphenyl Ca²⁺ channel blocker (88.5% inhibition)
Nedocromil Sodium (Pyrano[3,2-g]quinoline derivative) C₁₉H₁₅NaO₇ 10-Propyl, 2,8-dicarboxylic acid Mast cell stabilizer (anti-inflammatory)

Key Observations

Substituent Effects on Bioactivity The 4-trifluoromethyl group in the target compound enhances receptor binding affinity compared to the 4-methyl group in Coumarin 337. The CF₃ group’s electron-withdrawing nature improves metabolic stability and membrane permeability .

Ring Saturation and Conformation

  • The 6,7,8,9-tetrahydro saturation in the target compound reduces ring strain, improving solubility compared to fully aromatic analogs like nedocromil .
  • Nedocromil’s dicarboxylic acid groups confer water solubility, aligning with its use as an inhalable anti-inflammatory agent, whereas the hydrophobic CF₃ group in the target compound suits oral bioavailability .

Therapeutic Potential The target compound’s androgen receptor agonism is unique among pyrano-quinolinones. In contrast, Ethyl 5-amino-4-(m-methoxyphenyl)-... () targets Ca²⁺ channels, highlighting structural flexibility for diverse applications .

Research Findings and Data

Table 2: Physicochemical and Regulatory Data

Property Target Compound Coumarin 339 Nedocromil Sodium
Melting Point Not reported 111–113°C >250°C (decomposes)
LogP ~2.6 (estimated) 2.60 -1.2 (hydrophilic)
Regulatory Status NDSL-listed No restrictions FDA-approved

Biological Activity

The compound 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- is a member of the pyranoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of 2H-Pyrano[3,2-g]quinolin-2-one features a fused pyran and quinoline moiety. Its unique configuration contributes to its chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyranoquinoline compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation through the modulation of various signaling pathways. For instance:

  • Inhibition of Kinases : Certain pyranoquinoline derivatives have been shown to inhibit kinases involved in cancer cell growth. This inhibition leads to reduced tumor growth in vitro and in vivo models .

Antimicrobial Activity

Compounds within this class have also exhibited antimicrobial effects against a range of pathogens. The presence of different substituents on the pyran or quinoline rings can enhance their antimicrobial potency:

  • Broad-Spectrum Antimicrobial Effects : Studies indicate that some derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Properties

Inflammation is a critical factor in various diseases, including cancer. Pyranoquinoline derivatives have been evaluated for their anti-inflammatory effects:

  • Cytokine Inhibition : Research shows that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of 2H-Pyrano[3,2-g]quinolin-2-one is influenced by its structural features. Key findings include:

SubstituentEffect on Activity
TrifluoromethylEnhances lipophilicity and receptor binding
Ethyl GroupModulates interaction with biological targets
Hydroxyl GroupIncreases anticancer activity through enhanced kinase inhibition

Research indicates that modifications at specific positions on the quinoline ring can significantly impact the compound's efficacy against various diseases .

Case Studies

  • Anticancer Study : A study evaluated the anticancer effects of a series of pyranoquinoline derivatives on human cancer cell lines. Results showed that compounds with a hydroxyl group at the C4 position exhibited the highest cytotoxicity (IC50 values ranging from 10 to 30 µM) compared to others without this modification .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of several pyranoquinoline derivatives against common pathogens. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential for development as antimicrobial agents .

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound exhibits a logP of 2.597 (indicating moderate lipophilicity), a polar surface area (PSA) of 42.24 Ų (suggesting limited membrane permeability), and a boiling point of 407.1°C, which necessitates high-temperature stability in synthetic workflows. Its density (1.209 g/cm³) and refractive index (1.589) are critical for purification and characterization via techniques like HPLC or NMR . These properties guide solvent selection (e.g., toluene for high-temperature reactions) and analytical method optimization.

Q. What synthetic routes are reported for this compound, and what are their advantages/limitations?

A common route involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-azido-9-methyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one, followed by trifluoromethylation. This method achieves moderate yields (~66%) but requires inert conditions and Lawesson’s reagent for thione derivatization . Alternative protocols using fluorinated quinoline precursors (e.g., 4-trifluoromethyl-2-quinolinones) may improve regioselectivity but demand rigorous control of reaction stoichiometry .

Q. How can researchers validate the compound’s purity and structural integrity?

Combine chromatographic (HPLC with UV detection at λ ~250–300 nm, given the aromatic system) and spectroscopic methods:

  • NMR : Look for characteristic shifts (e.g., CF₃ group at δ ~110–120 ppm in ¹⁹F NMR).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 309.28 .
  • XRD : Resolve crystal packing influenced by the ethyl and trifluoromethyl substituents .

Advanced Research Questions

Q. How does the trifluoromethyl group impact the compound’s biological activity, and what strategies optimize its selectivity?

The CF₃ group enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., androgen receptor ligand-binding domains). However, its electron-withdrawing nature may reduce solubility. To address this:

  • Introduce polar auxiliaries (e.g., hydroxyl or amine groups) without disrupting the pyrano-quinoline core .
  • Use molecular docking to predict steric clashes with off-target receptors (e.g., estrogen receptors) and modify substituent positions .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in receptor activation profiles (e.g., partial vs. full agonism) may arise from assay conditions (e.g., cell line variability or ligand concentration gradients). Mitigate this by:

  • Standardizing assay protocols (e.g., use HEK293 cells stably transfected with AR plasmids).
  • Conducting competitive binding studies with radiolabeled ligands (e.g., ³H-R1881) to quantify IC₅₀ values .

Q. How can researchers design derivatives to enhance fluorescence properties for imaging applications?

The pyrano-quinoline scaffold exhibits intrinsic fluorescence (λₑₓ/λₑₘ ~340/450 nm). To shift emission wavelengths:

  • Modify the 4-position: Replace CF₃ with electron-donating groups (e.g., -OCH₃) to red-shift emission.
  • Conjugate with fluorophores (e.g., pyrene via ethynyl linkers) to enable FRET-based sensing .

Methodological Challenges

Q. What are the best practices for handling this compound’s thermal sensitivity during synthesis?

  • Use Schlenk-line techniques under nitrogen to prevent decomposition at high temperatures (>200°C).
  • Employ low-boiling solvents (e.g., THF) for reflux conditions and monitor reactions via TLC every 30 minutes .

Q. How should researchers address discrepancies in reported spectroscopic data?

  • Cross-validate with computational tools (e.g., DFT calculations for NMR chemical shifts).
  • Replicate synthesis using literature protocols to isolate batch-specific impurities (e.g., residual Lawesson’s reagent) .

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